2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound (RN: 959521-41-6) is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative with a molecular formula of C₂₈H₂₇ClN₄O₅ and a molecular weight of 534.997 g/mol . Its structure features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted at position 2 with a 3-chloro-4-ethoxyphenyl group and at position 5 with a (2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl moiety.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O5/c1-5-36-23-10-9-17(13-19(23)28)20-14-22-27(33)31(11-12-32(22)30-20)15-21-16(2)37-26(29-21)18-7-6-8-24(34-3)25(18)35-4/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIYSEWYKHQGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=C(C(=CC=C5)OC)OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of pyrazolo[1,5-a]pyrazin derivatives, which have garnered attention for their potential biological activities, particularly in cancer treatment. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its efficacy against various cancer cell lines, structure-activity relationships (SAR), and underlying mechanisms.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Chemical Structure
The synthesis typically involves the reaction of specific precursors under microwave-assisted conditions or traditional heating methods. The resulting compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction.
Anticancer Properties
Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrazin derivatives. For instance:
- Inhibition of Lung Cancer Cells : Research indicates that compounds within this class can inhibit the growth of A549 lung cancer cells in a dose-dependent manner. Notably, derivatives with a 4-chlorophenyl group exhibit enhanced inhibitory effects compared to others .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve modulation of autophagy pathways and induction of apoptosis in cancer cells. For example, one study highlighted that specific derivatives could trigger apoptotic pathways leading to cell death in A549 and H322 cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl rings significantly enhances the anticancer activity. Compounds with substituted pyrazole moieties demonstrate varied efficacy depending on their structural modifications .
- Optimal Substituents : Compounds with methoxy or ethoxy groups at specific positions show improved solubility and bioavailability, further enhancing their therapeutic potential against cancer cells .
Research Findings
A summary of significant research findings related to the biological activity of this compound is presented in Table 1.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 15.6 | Modulation of autophagy | |
| H322 | 20.8 | Induction of apoptosis | |
| A549/H322 | 12.3 | Cell cycle arrest |
Case Study 1: Pyrazolo[1,5-a]pyrazin Derivatives Against Lung Cancer
In a notable study published in Bioorganic & Medicinal Chemistry, researchers synthesized various pyrazolo[1,5-a]pyrazin derivatives and evaluated their effects on A549 lung cancer cells. The study found that certain derivatives exhibited significant growth inhibition at low concentrations, suggesting their potential as lead compounds for further development in cancer therapy .
Case Study 2: Mechanistic Insights into Anticancer Activity
Another investigation focused on the mechanistic aspects of how these compounds induce apoptosis in cancer cells. The results indicated that specific derivatives activate caspase pathways and lead to mitochondrial dysfunction, ultimately resulting in programmed cell death .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one possess promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example, a study highlighted the ability of synthesized pyrazolo derivatives to inhibit lung cancer cell proliferation in a dose-dependent manner .
Neurological Effects
Another area of interest is the neuropharmacological potential of these compounds. Some studies have explored their role as positive allosteric modulators at glutamate receptors (GluN2A), suggesting potential applications in treating neurological disorders . The ability to penetrate the blood-brain barrier enhances their therapeutic prospects in neuropharmacology.
Pharmacokinetics
Understanding the pharmacokinetic profile of 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is crucial for its development as a therapeutic agent. Studies indicate that modifications to the compound's structure can significantly influence its metabolic stability and bioavailability. For instance, analogs with optimized structures exhibited improved pharmacokinetic properties compared to their predecessors .
Case Study 1: Lung Cancer Treatment
In a detailed study involving various pyrazolo derivatives, researchers synthesized multiple compounds and tested their efficacy against A549 lung cancer cells. The findings demonstrated that specific substitutions on the pyrazolo ring enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.
Case Study 2: Neurological Applications
A series of experiments were conducted to evaluate the effects of selected pyrazolo derivatives on neuronal activity. These studies indicated that specific compounds could modulate glutamate receptor activity positively, potentially offering new avenues for treating conditions like Alzheimer's disease or schizophrenia.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which are studied for diverse pharmacological activities. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-chlorophenyl group in Compound 3o (Table 1) enhances anticancer activity against A549 cells, as shown in dose-dependent inhibition . The oxazole-methyl substituent in the target compound is unique among the analogs reviewed. Oxazole rings are known to improve pharmacokinetic properties by mimicking peptide bonds or participating in π-π stacking interactions .
Impact of Ring Saturation :
- Saturated pyrazine rings (e.g., 6,7-dihydro derivatives in Table 1) are associated with neurological targets like mGluR2 , whereas unsaturated cores (as in the target compound) are more common in anticancer agents .
Synthetic Methodologies :
- The target compound’s synthesis likely involves multi-step reactions, similar to the microwave-assisted methods used for pyrazolo[1,5-a]pyrazin-4(5H)-ones in , which reduce reaction time and improve yield .
- In contrast, dihydro analogs (e.g., mGluR2 NAMs) are synthesized via reductive amination or cyclization under basic conditions .
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., chloro, methoxy) on aryl substituents correlate with improved activity in anticancer derivatives .
- Bulkier substituents (e.g., ethoxy in the target compound) may enhance selectivity by reducing off-target interactions but could also limit bioavailability due to increased molecular weight (~535 vs. ~330 for Compound 3o).
Research Findings and Data
Q & A
Q. How can QSAR models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
